2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide
Overview
Description
2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide is a complex organic compound with a unique structure that includes a sulfonyl group, a morpholinylcarbonyl group, and various aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds The process may start with the preparation of the sulfonyl chloride derivative, followed by its reaction with an amine to form the sulfonamide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted derivatives.
Scientific Research Applications
2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or altering their conformation. This can lead to various biological effects, such as the inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl-containing glycinamides and morpholinylcarbonyl derivatives. Examples are:
- N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide
- N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide
Uniqueness
2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClN3O5S/c1-19-6-10-21(11-7-19)30(36(33,34)22-12-8-20(27)9-13-22)18-25(31)28-24-5-3-2-4-23(24)26(32)29-14-16-35-17-15-29/h2-13H,14-18H2,1H3,(H,28,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVYSSJIUWJJQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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